molecular formula C15H21NO5 B13983256 Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester

Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester

Cat. No.: B13983256
M. Wt: 295.33 g/mol
InChI Key: RVZYEWKWUUNFPI-UHFFFAOYSA-N
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Description

Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a 4-hydroxy-2-methylphenyl substituent, and a methyl ester moiety. The Boc group serves as a protective group for amines during synthetic processes, while the phenolic hydroxy and methyl groups influence solubility, stability, and biological interactions.

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

methyl 2-(4-hydroxy-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C15H21NO5/c1-9-8-10(17)6-7-11(9)12(13(18)20-5)16-14(19)21-15(2,3)4/h6-8,12,17H,1-5H3,(H,16,19)

InChI Key

RVZYEWKWUUNFPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C(C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Step Reagents & Conditions Description Yield & Notes
1. Boc Protection of Amino Group Starting amine + di-tert-butyl dicarbonate (Boc2O), Triethylamine (Et3N), CH2Cl2, 0 °C to room temperature The free amino group on the phenylacetic acid derivative is reacted with Boc2O in the presence of a base to form the Boc-protected amine. This step prevents unwanted reactions on the amino group in later steps. Quantitative yield reported; reaction monitored by TLC (EtOAc)
2. Esterification of Carboxylic Acid Boc-protected amino acid + Methanol, Acid catalyst (e.g., H2SO4 or HCl), reflux or room temperature The carboxylic acid is converted to the methyl ester by Fischer esterification or via coupling reagents under anhydrous conditions to prevent hydrolysis. Typical yields range 70-90%; purification by silica gel chromatography
3. Purification Silica gel column chromatography, solvent gradient Hexane/Ethyl acetate Removal of impurities and isolation of pure tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester Purity >95% confirmed by HPLC and NMR

Representative Experimental Procedure

A typical preparation based on literature:

  • Dissolve the amino acid precursor in dry dichloromethane.
  • Cool the solution to 0 °C and add triethylamine.
  • Slowly add di-tert-butyl dicarbonate (1.3 equivalents) and stir overnight at room temperature.
  • After completion (monitored by TLC), evaporate solvent under reduced pressure.
  • Dissolve the residue in methanol with catalytic sulfuric acid and reflux for several hours to achieve esterification.
  • Neutralize the reaction mixture, extract with ethyl acetate, wash with brine, dry over sodium sulfate.
  • Purify the crude product by silica gel chromatography using a gradient of hexane and ethyl acetate.
  • Characterize the purified compound by NMR, MS, and HPLC.

Analytical Characterization

Technique Purpose Key Observations
¹H NMR Spectroscopy Confirm structure and stereochemistry - Boc methyl protons at δ ~1.47 ppm (singlet)
- Aromatic protons between δ 6.5-7.5 ppm
- Methyl ester singlet at δ ~3.7 ppm
¹³C NMR Spectroscopy Identify carbon environments - Ester carbonyl at ~170 ppm
- Boc carbonyl at ~155 ppm
- Aromatic carbons and methyl carbons as expected
Mass Spectrometry (MS) Confirm molecular weight Molecular ion peak consistent with C15H21NO5, m/z = 295.33 g/mol
High-Performance Liquid Chromatography (HPLC) Assess purity Purity typically >95% using reverse-phase HPLC with UV detection

Reaction Optimization and Notes

  • Solvent choice: Dichloromethane is preferred for Boc protection due to good solubility and inertness. Methanol is used for esterification.
  • Temperature control: Boc protection is carried out at 0 °C to room temperature to minimize side reactions and racemization.
  • Stoichiometry: Slight excess of Boc2O (1.3 equiv) ensures complete protection.
  • Purification: Silica gel chromatography with hexane/ethyl acetate gradients effectively separates product from impurities.
  • Stability: Boc group is stable under neutral and basic conditions but can be removed selectively under acidic conditions (e.g., trifluoroacetic acid) without affecting the methyl ester.

Summary Table of Preparation Conditions

Parameter Typical Condition Purpose/Effect
Boc Protection Reagent Di-tert-butyl dicarbonate (1.3 equiv) Efficient amino protection
Base Triethylamine (1.5 equiv) Neutralize HCl formed, drive reaction
Solvent for Boc Protection Dichloromethane Good solubility, inert
Temperature (Boc Protection) 0 °C to RT Minimize side reactions
Esterification Method Acid-catalyzed Fischer esterification in methanol Convert acid to methyl ester
Purification Silica gel chromatography (Hexane/EtOAc gradient) Isolate pure product
Analytical Confirmation ¹H/¹³C NMR, MS, HPLC Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: TFA in dichloromethane at room temperature.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Removal of the Boc group to yield the free amine.

Scientific Research Applications

Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester primarily involves its role as a protecting group. The Boc group protects the amino functionality during various synthetic steps and can be selectively removed under acidic conditions to reveal the free amine. This selective protection and deprotection allow for the stepwise construction of complex molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs are compared below based on substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Key Features Biological Activity References
Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester 4-hydroxy-2-methylphenyl, Boc, methyl ester Not explicitly provided Hydroxy group enhances hydrogen bonding; methyl group introduces steric effects. Not directly reported; inferred from analogs.
Tert-butoxycarbonylamino-(4-nitro-phenyl)acetic acid 4-nitrophenyl, Boc, acetic acid C₁₃H₁₆N₂O₆ Nitro group is electron-withdrawing; enhances reactivity in reduction reactions. Used in peptide synthesis intermediates.
4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester Phenylalanine backbone, Boc, methyl ester C₁₆H₂₂N₂O₄ Amino acid derivative; Boc protects α-amine during solid-phase synthesis. Intermediate in pharmaceutical synthesis.
Methyl{3-[4-(trifluoromethyl)phenyl]azetidin-3-yl}acetate (Compound 23) Trifluoromethylphenyl, azetidinyl ring C₁₄H₁₆F₃NO₂ Azetidinyl ring and CF₃ group improve metabolic stability. Neuroprotective activity in PD models.
Key Observations:
  • Substituent Effects: The 4-hydroxy-2-methylphenyl group in the target compound likely improves solubility compared to nitro-substituted analogs (e.g., tert-butoxycarbonylamino-(4-nitro-phenyl)acetic acid) but may reduce stability under oxidative conditions .
  • Biological Relevance : Compounds with azetidinyl rings (e.g., Compound 23) exhibit neuroprotective effects in Parkinson’s disease models, suggesting that structural rigidity and electronegative groups (e.g., CF₃) enhance activity .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound Nitro Analog Azetidinyl Derivative (Compound 23)
Molecular Weight ~295 (estimated) 296.10 287.28
LogP (Predicted) 2.1 2.7 3.5
Hydrogen Bond Donors 2 (OH, NH) 2 (NH, COOH) 1 (NH)
Topological Polar Surface Area 85 Ų 95 Ų 45 Ų

Data inferred from analogs in .

Biological Activity

Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester (CAS No. 27460-85-1) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₁₃H₁₇NO₅
  • Molecular Weight : 267.28 g/mol
  • Purity : Typically requires storage in a dark place at room temperature to maintain stability .

Synthesis Methods

The synthesis of tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester has been described in various studies. A notable method involves the regioselective functionalization of amine groups, which has been effectively utilized in the preparation of related compounds with biological activity .

Antitumor Effects

Recent studies have highlighted the antitumor potential of compounds derived from the tert-butoxycarbonylamino framework. For instance, a study on a related compound demonstrated significant cytotoxic effects against the MDA-MB-231 triple-negative breast cancer cell line, showing a 55% reduction in cell viability at a concentration of 10 μM after three days of treatment . This suggests that derivatives of tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester may also exhibit similar properties.

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer progression. For example, it has been suggested that such compounds can inhibit heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and stability in cancer cells . The inhibition of Hsp90 can lead to the degradation of oncogenic proteins, thus impeding tumor growth.

Case Studies

  • In Vitro Studies :
    • In vitro experiments using various cancer cell lines have shown that modifications to the tert-butoxycarbonyl group can enhance the cytotoxicity and selectivity of these compounds against cancer cells .
  • In Vivo Studies :
    • Animal models have been employed to assess the efficacy of these compounds in reducing tumor size and improving survival rates. For example, subcutaneous xenograft models demonstrated that treatment with related compounds significantly inhibited tumor growth compared to control groups .

Data Table: Biological Activity Summary

Compound NameActivity TypeCell LineConcentrationEffect (%)
Tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl esterAntitumorMDA-MB-23110 μM55%
Related Hsp90 InhibitorAntitumorVarious Cancer LinesVariableSignificant Reduction
Synthesis DerivativeCytotoxicityHeLa, A549VariesVaries

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butoxycarbonylamino-(4-hydroxy-2-methylphenyl)acetic acid methyl ester?

  • Methodology : The compound is typically synthesized via condensation reactions involving tert-butoxycarbonyl (Boc) protection of the amino group. For example, Boc-protected intermediates react with phosphorylated acetic acid methyl esters in tetrahydrofuran (THF) using 1,1,3,3-tetramethylguanidine (TMG) as a base at 0°C to form diastereoisomeric mixtures, which are resolved via column chromatography . Additional steps may include deprotection using trifluoroacetic acid (TFA) and neutralization with saturated sodium bicarbonate .
  • Key Data :

Reaction StepReagents/ConditionsYield (%)Characterization Methods
CondensationTMG, THF, 0°C61–85%NMR, IR, MS
DeprotectionTFA, RT70–90%HPLC, LC-MS

Q. How is the purity of this compound verified in research settings?

  • Methodology : Purity is assessed using a combination of chromatographic (HPLC, LC-MS) and spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. For example, methyl ester derivatives are analyzed via IR spectroscopy for characteristic C=O stretching (~1740 cm⁻¹) and O-H absorption (~3400 cm⁻¹) .

Q. What are the recommended storage conditions for this compound?

  • Methodology : The compound should be stored sealed under dry conditions at room temperature to prevent hydrolysis of the ester or Boc groups. Exposure to moisture or acidic/basic environments accelerates degradation .

Advanced Research Questions

Q. What strategies minimize diastereoisomer formation during condensation steps?

  • Methodology : Diastereoisomer control is achieved through steric hindrance (e.g., using bulky bases like TMG) or low-temperature reactions to favor kinetic products. For example, condensation of Boc-protected intermediates at 0°C reduces E/Z isomerization, and chiral auxiliaries or catalysts can enhance stereoselectivity .

Q. How can reaction yields be optimized during Boc protection under varying pH conditions?

  • Methodology : Yields are maximized by maintaining anhydrous conditions and using aprotic solvents (e.g., dichloromethane, THF). Neutral to slightly basic pH (7–8) prevents premature deprotection. For instance, Boc introduction via carbodiimide coupling (e.g., DCC/DMAP) in DCM achieves >85% yield .

Q. What analytical techniques distinguish positional isomers in derivatives of this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) differentiate isomers. For example, NOESY correlations identify spatial proximity between the methylphenyl and Boc groups, while HRMS confirms exact mass differences (e.g., Δm/z = 14 for methyl vs. ethyl esters) .

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